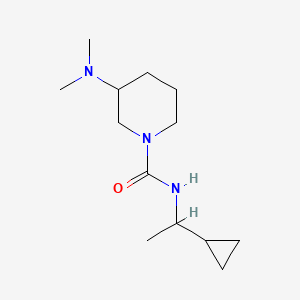
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA promoter region of rDNA. This leads to the downregulation of ribosomal RNA production, which is essential for cancer cell proliferation. N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in mouse models. In addition, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is its selectivity for cancer cells that have aberrant ribosomal DNA transcription. This makes it a promising candidate for targeted cancer therapy. However, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has also been shown to have some toxic effects on normal cells, which may limit its clinical use. In addition, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is a relatively new compound, and more research is needed to fully understand its potential as an anti-cancer agent.
Future Directions
There are several future directions for N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide research. One area of interest is the development of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide as a combination therapy with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide treatment. In addition, more research is needed to understand the potential toxic effects of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide on normal cells and to develop strategies to mitigate these effects. Finally, further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide as an anti-cancer agent.
In conclusion, N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription. It has shown potent anti-tumor activity in preclinical studies and has the potential to be developed as a targeted cancer therapy. However, more research is needed to fully understand its potential as an anti-cancer agent and to develop strategies to mitigate its toxic effects on normal cells.
Synthesis Methods
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is synthesized from 1-cyclopropylethylamine and 3-(dimethylamino)piperidine-1-carboxylic acid. The synthesis process involves several steps, including protection of the amine group, esterification, and deprotection. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have aberrant ribosomal DNA transcription, which is a common feature of many cancer cells. N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been tested in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia, and has shown potent anti-tumor activity.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(11-6-7-11)14-13(17)16-8-4-5-12(9-16)15(2)3/h10-12H,4-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESMMMJEPNKSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)N2CCCC(C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
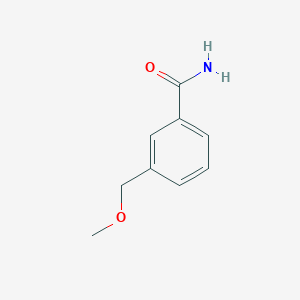
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
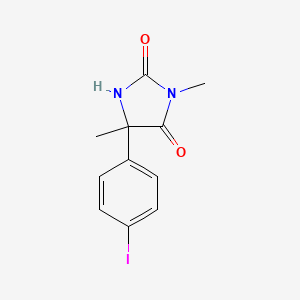
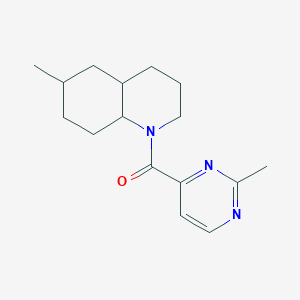
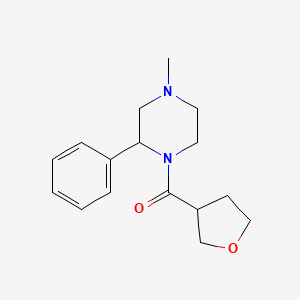
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
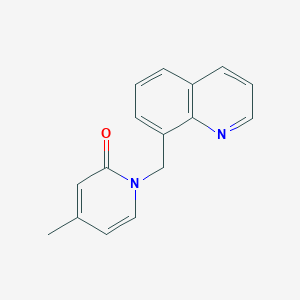
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)